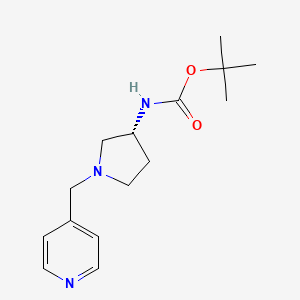

(R)-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate

Description

(R)-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate is a chiral pyrrolidine derivative featuring a pyridin-4-ylmethyl substituent and a tert-butyl carbamate group. Its stereochemistry (R-configuration) and heterocyclic structure make it a valuable intermediate in pharmaceutical synthesis, particularly for enantioselective drug development.

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-(pyridin-4-ylmethyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-13-6-9-18(11-13)10-12-4-7-16-8-5-12/h4-5,7-8,13H,6,9-11H2,1-3H3,(H,17,19)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXINULUCAENHC-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701126876 | |

| Record name | Carbamic acid, N-[(3R)-1-(4-pyridinylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701126876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286207-55-3 | |

| Record name | Carbamic acid, N-[(3R)-1-(4-pyridinylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(3R)-1-(4-pyridinylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701126876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of ®-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the pyridine moiety: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the pyrrolidine ring.

Attachment of the tert-butyl group: This is typically done through a tert-butylation reaction using tert-butyl chloride and a suitable base.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques to ensure scalability and efficiency.

Chemical Reactions Analysis

®-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine moiety, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Drug Development

(R)-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate has been investigated for its potential as a lead compound in drug development due to its unique structural properties that facilitate interactions with biological targets. It acts as a modulator for various receptors, making it a candidate for treating neurological disorders.

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. Its structural similarity to known neuroactive compounds suggests it may exhibit cognitive-enhancing effects, which are being explored in preclinical studies.

Antitumor Activity

Some studies have reported that derivatives of this compound demonstrate cytotoxic effects against specific cancer cell lines. The mechanism involves the induction of apoptosis in malignant cells, making it a subject of interest for anticancer drug design.

Data Table: Summary of Applications

Case Study 1: Neuropharmacological Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various analogs of this compound to evaluate their effects on cognitive function in rodent models. The results indicated that certain analogs significantly improved memory retention compared to control groups, suggesting potential therapeutic applications for cognitive disorders.

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of this compound demonstrated its effectiveness against breast cancer cell lines. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, revealing that treatment with the compound led to significant cell death in a dose-dependent manner.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine and Pyrimidine Derivatives

a. tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate (HB614)

- Structure : Pyridine ring with 2-fluoro and 6-pyrrolidinyl substituents.

- Molecular Formula : C₁₄H₂₀FN₃O₂ (M.W. 281.33) .

- Key Differences : The fluorine atom and pyrrolidinyl group at positions 2 and 6 alter electronic properties compared to the target compound’s pyridin-4-ylmethyl group. These substitutions may enhance metabolic stability or binding affinity in enzyme interactions.

b. (R)-tert-Butyl (1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)carbamate

- Structure : Pyrimidine ring with a trifluoromethyl group at position 6.

- Molecular Formula : C₁₄H₁₉F₃N₄O₂ (M.W. 332.32) .

- The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism.

c. tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate

- Structure : Pyridine ring with 5,6-dimethoxy and methylcarbamate groups.

- Molecular Formula: Not explicitly stated, but inferred as C₁₄H₂₀N₂O₄ (M.W. ~280.32) .

- Key Differences : Methoxy groups improve solubility but may reduce membrane permeability compared to the target compound’s unsubstituted pyridine.

Substituent Variations in Pyrrolidine Derivatives

a. (R)-tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-ylcarbamate

- Structure : Tetrahydropyran-4-ylmethyl substituent instead of pyridin-4-ylmethyl.

- Molecular Formula : C₁₆H₂₈N₂O₃ (M.W. 296.41, estimated) .

- Key Differences : The oxygen-containing tetrahydropyran ring may improve aqueous solubility and metabolic stability compared to the pyridine moiety.

b. (R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate

Stereochemical and Functional Group Modifications

a. (S)-tert-Butyl 1-(3-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate

- Structure : (S)-configuration with a 3-nitro group on pyridine.

- Molecular Formula: Not explicitly stated, but inferred as C₁₅H₂₀N₄O₄ (M.W. ~336.35) .

- Key Differences : The nitro group introduces strong electron-withdrawing effects, which can influence reactivity in reduction or nucleophilic substitution reactions. The (S)-stereochemistry may lead to divergent biological activity compared to the (R)-configured target compound.

Data Table: Key Properties of Compared Compounds

Research Findings and Functional Insights

- Stereochemical Impact : The (R)-configuration in the target compound and its analogs (e.g., ) is critical for enantioselective binding in drug-receptor interactions, as seen in chiral pharmaceuticals .

- Synthetic Utility : Halogenated derivatives (e.g., 4-bromobenzyl in ) are pivotal in cross-coupling reactions, whereas nitro groups () serve as precursors for amine functionalities .

Biological Activity

(R)-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate, a compound with the chemical formula C15H23N3O2, belongs to the class of carbamates and features a unique structural arrangement that includes a pyrrolidine ring, a pyridine moiety, and a tert-butyl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact mechanisms can vary based on the biological context and the specific targets involved.

Therapeutic Applications

Research indicates that this compound may have therapeutic potential in several areas:

- Neurological Disorders : Preliminary studies suggest that it may influence neurotransmitter systems, which could be beneficial in treating conditions like depression or anxiety.

- Anti-inflammatory Effects : There is ongoing research into its role as an anti-inflammatory agent, potentially useful in conditions characterized by chronic inflammation.

- Antiparasitic Activity : The compound has been studied for its effects against Trypanosoma brucei, the causative agent of African sleeping sickness. Structure-guided design approaches have identified derivatives that inhibit key enzymes in this pathogen, suggesting a pathway for developing new treatments .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl carbamate | Lacks pyridine and pyrrolidine | Less complex, limited applications |

| Pyridin-4-ylmethyl carbamate | No tert-butyl group | Affects reactivity and stability |

| Pyrrolidin-3-ylcarbamate | Missing pyridine moiety | Limited biological activity |

The distinct combination of structural elements in this compound enhances its versatility and potential applications in drug development .

Study on Antiparasitic Activity

A significant study focused on the inhibition of Trypanosoma brucei methionyl-tRNA synthetase demonstrated that derivatives of this compound exhibited potent inhibitory effects with low toxicity to mammalian cells. The best-performing compounds showed effective growth inhibition at concentrations as low as 22 nM, highlighting their potential as lead compounds for further drug development .

Immune Modulation Research

In another investigation, the compound's ability to modulate immune responses was assessed using mouse splenocytes. Results indicated that certain derivatives could significantly enhance immune cell viability under stress conditions, suggesting potential applications in immunotherapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.